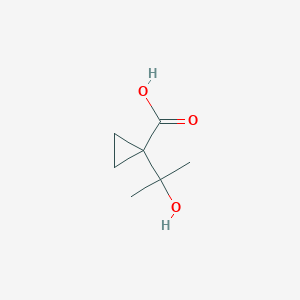

1-(2-hydroxypropan-2-yl)cyclopropane-1-carboxylic acid

Descripción

1-(2-Hydroxypropan-2-yl)cyclopropane-1-carboxylic acid (CAS: 1447944-22-0) is a cyclopropane derivative featuring a carboxylic acid group and a tertiary alcohol substituent (2-hydroxypropan-2-yl) attached to the cyclopropane ring. This compound is primarily used in pharmaceutical and agrochemical research as a building block for synthesizing complex molecules.

Propiedades

IUPAC Name |

1-(2-hydroxypropan-2-yl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-6(2,10)7(3-4-7)5(8)9/h10H,3-4H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFJSPPJQFKZBMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1(CC1)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1-Hydroxy-1-cyclopropanecarboxylic acid can be synthesized from methyl 1-hydroxy-1-cyclopropane carboxylate through hydrolysis . The reaction typically involves the use of a strong acid or base to facilitate the hydrolysis process. The reaction conditions include maintaining a controlled temperature and pH to ensure the complete conversion of the ester to the acid.

Industrial Production Methods

Industrial production of 1-Hydroxy-1-cyclopropanecarboxylic acid involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization to achieve the desired purity level .

Análisis De Reacciones Químicas

Types of Reactions

1-Hydroxy-1-cyclopropanecarboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carboxylic acid group can be reduced to form an alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

Oxidation: Formation of cyclopropanone or cyclopropanecarboxaldehyde.

Reduction: Formation of cyclopropanol.

Substitution: Formation of various substituted cyclopropane derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmaceutical Intermediates

1-(2-hydroxypropan-2-yl)cyclopropane-1-carboxylic acid serves as an important intermediate in the synthesis of various pharmaceuticals. Its structural features allow for the modification of drug properties, enhancing bioavailability and therapeutic efficacy. For instance, derivatives of this compound have been investigated for their potential as anti-inflammatory agents and analgesics. The cyclopropane ring contributes to the stability and activity of these molecules, making them suitable candidates for further development in drug formulation.

Case Study: Synthesis of Anti-inflammatory Agents

A study demonstrated the synthesis of novel anti-inflammatory compounds derived from 1-(2-hydroxypropan-2-yl)cyclopropane-1-carboxylic acid. The cyclopropane structure was modified to enhance interaction with specific biological targets, resulting in compounds that exhibited significant inhibition of inflammatory pathways in vitro. These findings suggest that this compound can be a valuable scaffold in the design of new therapeutic agents.

Agricultural Science

Plant Growth Regulators

This compound has shown promise as a plant growth regulator, particularly in enhancing stress resistance in crops. Research indicates that derivatives can modulate ethylene biosynthesis, a critical hormone involved in plant responses to environmental stressors. By improving plant resilience, these compounds can potentially increase agricultural productivity.

Case Study: Enhancing Maize Resistance

In a recent study, 1-(2-hydroxypropan-2-yl)cyclopropane-1-carboxylic acid was tested for its effects on maize (Zea mays) under stress conditions. The results indicated that the application of this compound significantly improved the plants' ability to withstand drought and pathogen attacks by enhancing their defense mechanisms through ethylene modulation. This application highlights the compound's potential role in sustainable agriculture practices.

Materials Science

Polymer Chemistry

The unique properties of 1-(2-hydroxypropan-2-yl)cyclopropane-1-carboxylic acid make it an interesting candidate for polymer synthesis. Its ability to participate in various chemical reactions allows for the creation of novel polymeric materials with tailored properties for specific applications.

Case Study: Development of Biodegradable Polymers

Research has explored the use of this compound in developing biodegradable polymers. By incorporating cyclopropane units into polymer backbones, researchers have achieved materials that exhibit enhanced mechanical properties while maintaining biodegradability. These advancements are crucial for addressing environmental concerns related to plastic waste.

Summary Table of Applications

| Field | Application | Key Findings/Case Studies |

|---|---|---|

| Medicinal Chemistry | Pharmaceutical intermediates | Synthesis of anti-inflammatory agents with enhanced bioactivity |

| Agricultural Science | Plant growth regulators | Enhanced maize resistance to drought and pathogens |

| Materials Science | Polymer chemistry | Development of biodegradable polymers with improved properties |

Mecanismo De Acción

The mechanism of action of 1-Hydroxy-1-cyclopropanecarboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and carboxylic acid groups play a crucial role in these interactions, facilitating binding and subsequent biological effects . The compound may modulate specific pathways, leading to its observed effects in biological systems .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

The following table compares 1-(2-hydroxypropan-2-yl)cyclopropane-1-carboxylic acid with structurally related cyclopropane carboxylic acids, highlighting substituents, synthesis methods, and applications.

Key Research Findings and Functional Insights

Role of Substituents in Bioactivity: ACC (1-aminocyclopropane-1-carboxylic acid) is critical in ethylene biosynthesis, with ACC oxidase (ACO) and ACC synthase (ACS) as key enzymes. Inhibition of ACO/ACS by salicylic acid (SA) reduces ethylene production in postharvest fruits, delaying ripening . Methoxyphenyl derivatives (e.g., 1-(2-methoxyphenyl)cyclopropane-1-carboxylic acid) exhibit modulated acidity (predicted pKa ~4.34) and are used in transporter-targeting drug design .

Synthetic Strategies :

- Cyclopropanation reactions (e.g., using 1,2-dibromoethane with nitriles) are common for synthesizing aryl-substituted cyclopropanes .

- Carboxylic acid derivatives are often prepared via hydrolysis of nitriles or ester intermediates .

Polar groups (hydroxyl, methoxy) enhance solubility and hydrogen-bonding capacity, influencing pharmacokinetic profiles .

Actividad Biológica

1-(2-Hydroxypropan-2-yl)cyclopropane-1-carboxylic acid, also known as 1-hydroxy-1-cyclopropanecarboxylic acid, is a compound with unique structural features that include both hydroxyl and carboxylic acid functional groups on a cyclopropane ring. These characteristics contribute to its distinctive chemical reactivity and potential biological activities, making it a subject of interest in various fields including medicinal chemistry and plant biology.

The compound exhibits a range of chemical reactions due to the presence of its functional groups:

- Oxidation : The hydroxyl group can be oxidized to form a ketone or aldehyde.

- Reduction : The carboxylic acid group can be reduced to form an alcohol.

- Substitution : The hydroxyl group can undergo nucleophilic substitution reactions with various reagents.

These reactions are significant for its application in organic synthesis and as an intermediate in the development of more complex molecules .

The biological activity of 1-(2-hydroxypropan-2-yl)cyclopropane-1-carboxylic acid is primarily mediated through its interaction with enzymes and receptors. The hydroxyl and carboxylic acid groups enhance its ability to bind to molecular targets, facilitating various biological effects. For instance, studies have shown that derivatives of cyclopropanecarboxylic acids can inhibit ethylene biosynthesis by targeting the enzyme 1-aminocyclopropane-1-carboxylate oxidase 2 (ACO2) in plants, which is crucial for regulating fruit ripening and senescence .

Inhibition of Ethylene Biosynthesis

Research indicates that 1-(2-hydroxypropan-2-yl)cyclopropane-1-carboxylic acid and its derivatives act as effective inhibitors of ACO2. In silico docking studies have demonstrated that these compounds exhibit strong binding affinities, suggesting their potential as agrochemicals for controlling plant growth and development .

Antimicrobial Properties

Preliminary studies suggest that cyclopropanecarboxylic acids may possess antimicrobial properties. While specific data on 1-(2-hydroxypropan-2-yl)cyclopropane-1-carboxylic acid's efficacy is limited, related compounds have shown activity against various bacterial strains . Further investigations are needed to elucidate the specific mechanisms involved.

Case Studies

Case Study 1: Ethylene Biosynthesis Inhibition

In a study assessing the efficacy of newly synthesized derivatives of cyclopropanecarboxylic acids, it was found that specific isoforms exhibited higher binding constants compared to established inhibitors. For example, (1S,2R)- and (1R,2S)-isoforms demonstrated binding constants of M and M, respectively, indicating their potential as effective ACO2 inhibitors .

Case Study 2: Synthesis and Bioactivity Assessment

A recent investigation focused on synthesizing functionally substituted cyclopropanecarboxylic acids using a Cu(I) salt/amine/DMSO catalytic system. The study highlighted the importance of optimizing reaction conditions to enhance yields while maintaining bioactivity. Molecular docking analyses were performed to assess interactions with ACO2, revealing promising results for newly synthesized compounds .

Comparative Analysis

| Compound Name | Binding Constant (Kb M) | Activity Type |

|---|---|---|

| (1S,2R)(E)-2-phenyl-cyclopropane-1-carboxylic acid | ACO2 Inhibitor | |

| (1R,2S)(E)-1-amino-2-phenylcyclopropane-1-carboxylic acid | ACO2 Inhibitor | |

| Pyrazinoic Acid | ACO2 Inhibitor |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.